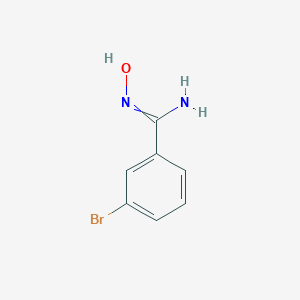

3-bromo-N'-hydroxybenzenecarboximidamide

Übersicht

Beschreibung

- Es gehört zur Klasse der Securinega-Alkaloide .

- Diese Alkaloide zeigen verschiedene biologische Aktivitäten, darunter ZNS-Stimulation, Antitumor-Effekte, antimalarielle Eigenschaften und antibakterielle Aktivität .

Phyllochrysin: ist ein Naturstoff, der in gefunden wurde, einer Pflanzenart.

Herstellungsmethoden

Synthesewege: Die Synthesewege für Phyllochrysin sind nicht umfassend dokumentiert. Es wird hauptsächlich aus natürlichen Quellen isoliert.

Industrielle Produktion: Industrielle Produktionsmethoden für Phyllochrysin sind aufgrund seiner begrenzten Verfügbarkeit nicht gut etabliert.

Vorbereitungsmethoden

Synthetic Routes: The synthetic routes for Phyllochrysine are not widely documented. it is primarily isolated from natural sources.

Industrial Production: Industrial-scale production methods for Phyllochrysine are not well-established due to its limited availability.

Analyse Chemischer Reaktionen

Reaktivität: Phyllochrysin kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die spezifischen Produkte, die aus diesen Reaktionen entstehen, hängen von den Reaktionsbedingungen und den Ausgangsmaterialien ab.

Wissenschaftliche Forschungsanwendungen

Chemistry

3-Bromo-N'-hydroxybenzenecarboximidamide is utilized as a reagent in organic synthesis. It serves as a building block for more complex molecules and is involved in various chemical reactions such as:

- Oxidation : Can be oxidized to form different products depending on the oxidizing agents used.

- Reduction : Reduction reactions can modify the functional groups present in the compound.

- Substitution : The bromine atom can be substituted with other functional groups under appropriate conditions.

Biology

The compound is being investigated for its potential biological activities, particularly as an enzyme inhibitor. Its mechanism involves binding to specific enzymes, thereby modulating their activity. This property makes it valuable for studying biochemical pathways and enzyme interactions.

Medicine

Research indicates that this compound may have therapeutic applications, particularly in treating diseases related to enzyme dysfunction. Its selectivity for specific enzymes suggests it could lead to fewer side effects compared to broader-spectrum inhibitors.

Industry

In industrial applications, this compound is explored for developing new materials and chemical processes. Its unique properties may facilitate advancements in material science and chemical engineering.

Proteomics Research

In proteomics studies, this compound has been employed to investigate enzyme interactions and mechanisms. Its selective inhibition of certain enzymes provides insights into biochemical pathways, aiding in the understanding of complex biological systems.

Therapeutic Applications

Preliminary studies suggest that this compound may be effective in treating conditions associated with enzyme dysfunction, such as certain cancers and autoimmune diseases. Its specificity for particular enzymes can enhance therapeutic efficacy while minimizing adverse effects.

Wirkmechanismus

Targets: The exact molecular targets remain unclear, but it likely interacts with specific receptors or enzymes.

Pathways: Further research is needed to elucidate the pathways through which Phyllochrysine exerts its effects.

Vergleich Mit ähnlichen Verbindungen

Einzigartigkeit: Die Einzigartigkeit von Phyllochrysin liegt in seiner spezifischen Struktur und seinen biologischen Aktivitäten.

Ähnliche Verbindungen: Während Phyllochrysin selten ist, teilen andere Securinega-Alkaloide (z. B. (+)-Viroallosecurinine) einige Ähnlichkeiten.

Biologische Aktivität

Overview

3-Bromo-N'-hydroxybenzenecarboximidamide (CAS Number: 173406-70-7) is a chemical compound notable for its diverse biological activities, particularly as an enzyme inhibitor. Its structure includes a bromine atom, a hydroxyl group, and a carboximidamide functional group, which contribute to its reactivity and specificity in biochemical applications. This article explores the compound's biological activity, including its mechanisms of action, applications in research and medicine, and comparisons with similar compounds.

- Molecular Formula : CHBrNO

- Molecular Weight : Approximately 215.05 g/mol

- Physical State : Solid

- Melting Point : 94-96 °C

This compound exhibits its biological activity primarily through enzyme inhibition. The compound binds to the active sites of specific enzymes, altering their conformation and inhibiting their activity. The presence of the hydroxyl and amide groups enhances its binding affinity, making it a valuable lead compound in drug development targeting disease pathways.

Biological Activity

Research indicates that this compound is particularly effective in several biological contexts:

- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in metabolic pathways. For instance, studies have demonstrated its ability to inhibit enzymes related to cancer progression, making it a candidate for anticancer drug development.

- Cytotoxicity : In vitro studies on carcinoma cell lines (e.g., PC-3 and DU145) have revealed that this compound exhibits significant cytotoxic effects. The IC values indicate that the compound effectively reduces cell viability in a dose-dependent manner .

- Antitumor Activity : The compound's structural features allow it to interact with targets involved in tumor growth and proliferation, suggesting potential applications in cancer therapy .

Comparative Analysis with Similar Compounds

The following table summarizes the properties of this compound compared to structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| This compound | 173406-70-7 | Enzyme inhibitor; significant cytotoxicity |

| 4-Bromo-N'-hydroxybenzenecarboximidamide | 914250-82-1 | Similar structure but with para-bromination |

| 2-Bromo-N-hydroxybenzenecarboximidamide | 132475-60-6 | Bromine at ortho position; used in enzyme studies |

| 3-Bromo-N-hydroxybenzamidine | Not available | Lacks carboxylic functionality; simpler structure |

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study on Anticancer Properties : A study evaluated the compound's effects on human prostate cancer cell lines. The results indicated that treatment with varying concentrations led to a significant decrease in cell viability, particularly at higher doses after extended incubation periods .

- Enzyme Interaction Studies : Research focusing on enzyme interactions demonstrated that this compound could effectively inhibit key metabolic enzymes involved in cancer metabolism, showcasing its potential as a therapeutic agent .

Applications in Research and Medicine

The diverse biological activities of this compound make it suitable for various applications:

- Biochemical Assays : Used extensively in proteomics research to study enzyme interactions and mechanisms.

- Drug Development : Its role as an enzyme inhibitor positions it as a candidate for developing new therapeutic agents targeting specific diseases.

- Synthetic Chemistry : Serves as a building block for synthesizing more complex molecules due to its reactive functional groups .

Eigenschaften

IUPAC Name |

3-bromo-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFJSTMFTXNUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.